7-Cyano-7-deaza-2'-deoxyadenosine
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Overview
Description
7-Cyano-7-deaza-2’-deoxyadenosine is a modified nucleoside analog that has garnered significant interest in the fields of chemistry and biology. This compound is structurally similar to 2’-deoxyadenosine but features a cyano group at the 7-position and a deaza modification, which replaces a nitrogen atom in the purine ring with a carbon atom. These modifications confer unique properties to the compound, making it valuable for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-7-deaza-2’-deoxyadenosine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyadenosine as the starting material.
Deaza Modification: The nitrogen atom at the 7-position of the purine ring is replaced with a carbon atom through a series of chemical reactions.
Cyano Group Introduction: A cyano group is introduced at the 7-position using reagents such as cyanogen bromide or other suitable cyanating agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 7-Cyano-7-deaza-2’-deoxyadenosine
Industrial Production Methods
Industrial production methods for 7-Cyano-7-deaza-2’-deoxyadenosine may involve large-scale synthesis using optimized reaction conditions and automated processes. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
7-Cyano-7-deaza-2’-deoxyadenosine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group at the 7-position can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in cross-coupling reactions to introduce various functional groups
Common Reagents and Conditions
Cyanogen Bromide: Used for introducing the cyano group.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield a variety of substituted nucleosides with different functional groups .
Scientific Research Applications
7-Cyano-7-deaza-2’-deoxyadenosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids and other bioactive molecules.
Biology: Incorporated into DNA and RNA to study the effects of nucleoside modifications on genetic processes.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of 7-Cyano-7-deaza-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and interfere with DNA and RNA synthesis. This disruption can lead to the inhibition of viral replication and cancer cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
7-Deaza-2’-deoxyadenosine: Lacks the cyano group but has the deaza modification.
7-Iodo-7-deaza-2’-deoxyadenosine: Contains an iodine atom at the 7-position instead of a cyano group.
7-Propynyl-7-deaza-2’-deoxyadenosine: Features a propynyl group at the 7-position
Uniqueness
7-Cyano-7-deaza-2’-deoxyadenosine is unique due to the presence of both the cyano group and the deaza modification. This combination of modifications imparts distinct chemical and biological properties, making it a valuable tool for various scientific applications.
Properties
IUPAC Name |
4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c13-2-6-3-17(9-1-7(19)8(4-18)20-9)12-10(6)11(14)15-5-16-12/h3,5,7-9,18-19H,1,4H2,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOPPZJCJZYTQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#N)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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